MIF098

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C15H13NO3 |

|---|---|

分子量 |

255.27 g/mol |

IUPAC 名称 |

3-[(3-hydroxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C15H13NO3/c1-10-5-6-14-13(7-10)16(15(18)19-14)9-11-3-2-4-12(17)8-11/h2-8,17H,9H2,1H3 |

InChI 键 |

JJXKGUBHEQGADG-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC2=C(C=C1)OC(=O)N2CC3=CC(=CC=C3)O |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of MIF098: A Technical Guide for Researchers

An In-depth Analysis of a Potent Macrophage Migration Inhibitory Factor (MIF) Antagonist

MIF098 is a potent and selective small-molecule antagonist of Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine implicated in a wide range of inflammatory diseases and cancer. This technical guide provides a detailed overview of the mechanism of action of this compound, presenting key quantitative data, experimental methodologies, and visual representations of its effects on critical signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of inflammation, immunology, and oncology.

Core Mechanism: Inhibition of the MIF-CD74 Interaction

The primary mechanism of action of this compound is the disruption of the interaction between MIF and its primary cell surface receptor, CD74.[1][2][3] By binding to MIF, this compound allosterically inhibits its binding to CD74, thereby preventing the initiation of downstream signaling cascades that promote inflammation, cell proliferation, and fibrosis.[2] This targeted antagonism forms the basis of this compound's therapeutic potential.

Quantitative Analysis of this compound Activity

This compound has been characterized through various in vitro assays to quantify its potency and selectivity. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Assay Context | Reference |

| IC₅₀ | ~0.010 µM | MIF Tautomerase Assay | [4] |

| Binding Affinity (KD) | 5.1-fold increase (from 6.5 x 10⁻⁹ to 3.3 x 10⁻⁸ M) | MIF binding to its receptor | [5] |

| ERK1/2 Phosphorylation Inhibition | 200-fold greater than ISO-1 | Cell-based signal transduction assay | [5] |

| MIF-1 vs. MIF-2 Inhibition | 1250-fold greater inhibition of MIF-1 | HPP Tautomerization Assay | [6] |

| MIF-1-CD74 Binding Inhibition | 40% at 1 µM | In vitro competitive binding assay | [6] |

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Dosage | Administration Route | Animal Model | Outcome | Reference |

| Pulmonary Hypertension | 40 mg/kg, once a day for 4 weeks | Intraperitoneal injection | Hypoxia-induced C57BL/6J mice | Attenuated pulmonary arterial hypertension | [7] |

Table 2: In Vivo Efficacy of this compound

Impact on Key Signaling Pathways

This compound's antagonism of the MIF-CD74 axis leads to the modulation of several critical intracellular signaling pathways.

MAPK/ERK1/2 Pathway

This compound effectively inhibits the phosphorylation of Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2), a key downstream event of MIF-CD74 signaling.[5][8] This inhibition is crucial for its anti-proliferative and anti-migratory effects on cells such as pulmonary artery smooth muscle cells (PASMCs).[8]

Caption: this compound inhibits the MAPK/ERK1/2 signaling pathway.

TGF-β1/Smad2/3 Pathway

This compound has been shown to reduce collagen synthesis by inhibiting the Transforming Growth Factor-beta 1 (TGF-β1)/Smad2/3 pathway.[7][8] It achieves this by reducing the phosphorylation of Smad2 and Smad3, leading to a decrease in the expression of fibrotic proteins like fibronectin and collagen I and II.[7]

Caption: this compound's inhibitory effect on the TGF-β1/Smad2/3 pathway.

NLRP3 Inflammasome Pathway

In the context of immune responses, this compound suppresses the activation of the NLRP3 inflammasome.[2][3] By blocking the MIF-CD74 interaction on human monocytes, it downregulates the expression of NLRP3, a critical step in inflammasome assembly. This leads to reduced caspase-1 activation and a subsequent decrease in the production of the pro-inflammatory cytokine IL-1β.[2][3] this compound also moderately reduces the activation of NF-κB, which is known to up-regulate NLRP3.[2]

Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.

Cell Cycle Regulation

This compound influences cell cycle progression, contributing to its anti-proliferative effects. In pulmonary artery smooth muscle cells stimulated with PDGF-BB, treatment with this compound leads to a reduction in the expression of cell cycle-promoting proteins such as Cyclin D1, CDK4, and CDK6.[7] Conversely, it increases the expression of cell-cycle arrest proteins, including p53 and p21.[7]

Detailed Experimental Protocols

The following are summaries of methodologies for key experiments used to characterize the mechanism of action of this compound, based on published literature.

Cell Proliferation and Migration Assays

-

Objective: To assess the effect of this compound on the proliferation and migration of cells, such as mouse pulmonary artery smooth muscle cells (mPASMCs).

-

Protocol Summary:

-

Cell Culture: mPASMCs are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-10 µM) for a specified period (e.g., 48 hours), often in the presence of a stimulant like PDGF-BB.

-

Proliferation Assay (e.g., EdU Staining): Proliferation is measured by the incorporation of 5-ethynyl-2'-deoxyuridine (EdU) into newly synthesized DNA, followed by fluorescent detection.

-

Migration Assay (e.g., Transwell Assay): Cell migration is assessed using a Transwell chamber, where cells migrate through a porous membrane towards a chemoattractant. The number of migrated cells is quantified after staining.

-

Western Blot Analysis for Signaling Proteins

-

Objective: To determine the effect of this compound on the expression and phosphorylation of key signaling proteins.

-

Protocol Summary:

-

Cell Lysis: Following treatment with this compound, cells are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-ERK1/2, total ERK1/2, p-Smad2/3, Cyclin D1, p53) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Collagen Synthesis Assay

-

Objective: To measure the effect of this compound on collagen production.

-

Protocol Summary:

-

Cell Culture and Treatment: Cells are cultured and treated with this compound in the presence of a pro-fibrotic stimulus like TGF-β1.

-

Sample Collection: Cell culture supernatants or cell lysates are collected.

-

Quantification (e.g., ELISA or Western Blot): The levels of collagen I, collagen II, and fibronectin are quantified using enzyme-linked immunosorbent assay (ELISA) kits or by Western blot analysis as described above.

-

Experimental Workflow Overview

The general workflow for investigating the mechanism of action of this compound involves a combination of in vitro and in vivo studies.

Caption: General experimental workflow for characterizing this compound.

Conclusion

This compound is a well-characterized antagonist of MIF that exerts its effects through the specific inhibition of the MIF-CD74 receptor interaction. This leads to the downstream modulation of multiple signaling pathways, including the MAPK/ERK, TGF-β1/Smad, and NLRP3 inflammasome pathways, as well as the regulation of key cell cycle proteins. The comprehensive data from in vitro and in vivo studies underscore the therapeutic potential of this compound in diseases driven by MIF-mediated pathology. This guide provides a foundational understanding of its mechanism for researchers seeking to explore its utility in various disease models.

References

- 1. Macrophage migration inhibitory factor - Wikipedia [en.wikipedia.org]

- 2. Macrophage migration inhibitory factor regulates U1-snRNP immune complex mediated activation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nia.nih.gov [nia.nih.gov]

- 6. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The small molecule macrophage migration inhibitory factor antagonist this compound, inhibits pulmonary hypertension associated with murine SLE - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antagonistic Action of MIF098 on the MIF-CD74 Signaling Axis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a critical role in the regulation of innate and adaptive immunity. Its binding to the cell surface receptor CD74 initiates a cascade of intracellular signaling events implicated in a variety of inflammatory diseases and cancers.[1][2][3][4] MIF098 is a small molecule antagonist designed to specifically inhibit the interaction between MIF and CD74, thereby representing a promising therapeutic agent.[5][6] This technical guide provides an in-depth analysis of the MIF-CD74 interaction and the inhibitory effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

The MIF-CD74 Interaction and Downstream Signaling

MIF binds to the extracellular domain of the type II transmembrane protein CD74 with high affinity.[1][4] This interaction is a crucial first step for the activation of several downstream signaling pathways that regulate cellular processes such as proliferation, survival, and inflammation.[3][7] Upon MIF binding, CD74 can form a complex with CD44, which is essential for initiating the signal transduction cascade.[2][7]

Key signaling pathways activated by the MIF-CD74 axis include:

-

MAPK/ERK Pathway: The binding of MIF to CD74 leads to the phosphorylation and activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) MAP kinase cascade.[1][4] This pathway is a central regulator of cell proliferation and survival.[3][8]

-

PI3K/Akt Pathway: The MIF-CD74 interaction also triggers the activation of the PI3K-Akt signaling pathway, which is another critical mediator of cell survival and proliferation.[2][7]

-

NF-κB Pathway: Activation of the NF-κB pathway, a key regulator of inflammatory responses, has also been observed following MIF binding to CD74.[7][9]

These signaling events collectively contribute to the diverse biological functions of MIF, including its role in promoting inflammation and tumorigenesis.[2][10]

This compound: A Potent Antagonist of the MIF-CD74 Interaction

This compound is a small molecule antagonist that effectively blocks the binding of MIF to its receptor CD74.[6][11] By disrupting this initial interaction, this compound inhibits the subsequent activation of downstream signaling pathways and the associated cellular responses.[5][8]

Quantitative Data on MIF-CD74 Interaction and this compound Inhibition

The following tables summarize the key quantitative data related to the MIF-CD74 interaction and the inhibitory activity of this compound.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | |||

| MIF to soluble CD74 | ~9 x 10⁻⁹ M (9 nM) | Surface Plasmon Resonance | [1][4] |

| Effect of this compound | |||

| Reduction in MIF binding affinity to CD74 | 5.1-fold increase in Kd (from 6.5 x 10⁻⁹ M to 3.3 x 10⁻⁸ M) | Not specified | [6] |

| Inhibition of ERK1/2 Phosphorylation | 200-fold more potent than ISO-1 | Cell-based signal transduction assay | [6] |

| IC50 (MIF tautomerase assay) | ~0.010 µM | Tautomerase Assay | [12] |

| In Vitro Studies with this compound |

| Cell Type |

| Pulmonary Artery Smooth Muscle Cells (PASMCs) |

| Human Monocytes |

| Human Synovial Fibroblasts |

| In Vivo Studies with this compound |

| Animal Model |

| Hypoxia-induced pulmonary hypertension in C57BL/6J mice |

| Collagen-induced arthritis in DBA1/J mice |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

Surface Plasmon Resonance (BIAcore Analysis) for Binding Affinity

-

Objective: To determine the dissociation constant (Kd) of the interaction between MIF and soluble CD74.

-

Method: A recombinant, soluble form of the CD74 extracellular domain is immobilized on a sensor chip. Recombinant MIF is then flowed over the chip at various concentrations. The association and dissociation rates are measured in real-time by detecting changes in the refractive index at the sensor surface. The Kd is calculated from these rates.[1][4]

Cell-Based ERK1/2 Phosphorylation Assay

-

Objective: To assess the inhibitory effect of this compound on MIF-induced ERK1/2 phosphorylation.

-

Cell Lines: Human Raji B cells or CCL210 human lung fibroblasts.[1][4]

-

Protocol:

-

Cells are rendered quiescent by serum starvation.

-

Cells are pre-incubated with this compound or a vehicle control.

-

Cells are stimulated with recombinant MIF (e.g., 50 ng/ml) for a specified time (e.g., 2.5 hours).[1]

-

Cell lysates are prepared and subjected to SDS-PAGE.

-

Western blot analysis is performed using antibodies specific for phosphorylated ERK1/2 and total ERK1/2 to determine the level of activation.[1][8]

-

In Vitro Cell Proliferation Assay

-

Objective: To evaluate the effect of this compound on cell proliferation.

-

Cell Line: Pulmonary Artery Smooth Muscle Cells (PASMCs).[5]

-

Protocol:

-

PASMCs are seeded in 96-well plates.

-

Cells are treated with varying concentrations of this compound (e.g., 0-10 µM) for a specified duration (e.g., 48 hours).[5]

-

Cell proliferation is assessed using a standard method such as MTT or BrdU incorporation assay.

-

In Vivo Model of Hypoxia-Induced Pulmonary Hypertension

-

Objective: To investigate the therapeutic potential of this compound in a disease model.

-

Animal Model: C57BL/6J mice.[8]

-

Protocol:

-

Mice are subjected to hypoxic conditions to induce pulmonary hypertension.

-

A treatment group receives daily intraperitoneal injections of this compound (e.g., 40 mg/kg) for a specified period (e.g., 4 weeks).[5][8]

-

A control group receives vehicle injections.

-

At the end of the treatment period, physiological parameters such as right ventricular systolic pressure (RVSP) are measured.

-

Histological analysis of the pulmonary arteries is performed to assess hyperproliferation, muscularization, and collagen deposition.[8]

-

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: MIF-CD74 Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for ERK1/2 Phosphorylation Assay.

Conclusion

The interaction between MIF and its receptor CD74 represents a significant signaling nexus in inflammatory and oncogenic processes. The development of small molecule antagonists such as this compound, which effectively disrupts this interaction, offers a promising therapeutic strategy. This technical guide has provided a comprehensive overview of the MIF-CD74 axis, the inhibitory action of this compound, and the experimental methodologies used to characterize this system. The presented data and visualizations serve as a valuable resource for researchers and drug development professionals working to advance therapies targeting this critical pathway.

References

- 1. MIF Signal Transduction Initiated by Binding to CD74 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CD74 and macrophage migration inhibitory factor as therapeutic targets in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. rupress.org [rupress.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. nia.nih.gov [nia.nih.gov]

- 7. Frontiers | Role of MIF Cytokine/CD74 Receptor Pathway in Protecting Against Injury and Promoting Repair [frontiersin.org]

- 8. The small molecule macrophage migration inhibitory factor antagonist this compound, inhibits pulmonary hypertension associated with murine SLE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Macrophage migration inhibitory factor regulates U1-snRNP immune complex mediated activation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. axonmedchem.com [axonmedchem.com]

- 12. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]

The Core Downstream Signaling Pathways Modulated by MIF098: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIF098 is a small molecule antagonist of Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine implicated in a wide range of inflammatory diseases and cancer. By binding to the MIF protein, this compound effectively inhibits its interaction with its primary cell surface receptor, CD74. This blockade disrupts the initiation of a cascade of downstream signaling events, leading to the modulation of cellular processes such as proliferation, migration, inflammation, and fibrosis. This technical guide provides an in-depth overview of the core downstream signaling pathways affected by this compound, supported by available quantitative data, experimental methodologies, and visual pathway diagrams.

Data Presentation

The following tables summarize the quantitative data available on the activity and effects of this compound.

Table 1: Biochemical and In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (KD) | Reduces MIF-CD74 KD by 5.1-fold (from 6.5 nM to 33 nM) | Cell-free | [1] |

| ERK1/2 Phosphorylation Inhibition | 200-fold greater inhibition compared to ISO-1 | Cell-based assay | [1] |

| In Vitro Concentration Range | 0-10 µM | Mouse Pulmonary Artery Smooth Muscle Cells (mPASMCs) | [2] |

| Hepatocyte Treatment Concentration | 20 µM | AML-12 Hepatocytes | [3] |

Table 2: In Vivo Administration of this compound

| Animal Model | Dosage | Administration Route | Duration | Application | Reference |

| Hypoxia-induced Pulmonary Hypertension (C57BL/6J mice) | 40 mg/kg | Intraperitoneal | Once daily for 4 weeks | Research | [2] |

Core Downstream Signaling Pathways Affected by this compound

This compound, by inhibiting the MIF-CD74 interaction, modulates several key intracellular signaling pathways.

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway

The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival. MIF is a known activator of this pathway. This compound has been shown to inhibit the phosphorylation of ERK1/2, a key downstream effector in this cascade.[1][4]

References

The Role of MIF098 in Inhibiting the MAPK/ERK1/2 Pathway: A Technical Guide

Abstract

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine critically involved in the regulation of inflammatory responses and cell proliferation. A key mechanism through which MIF exerts its effects is the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway. Dysregulation of this pathway is implicated in numerous pathologies, including cancer and inflammatory diseases. MIF098, a potent and specific small molecule antagonist of MIF, has emerged as a significant tool for studying and potentially treating these conditions. This technical guide provides an in-depth analysis of the mechanism by which this compound inhibits the MAPK/ERK1/2 pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling events.

Introduction to MIF and the MAPK/ERK1/2 Pathway

Macrophage Migration Inhibitory Factor (MIF) is a widely expressed cytokine that plays a central role in cell-mediated immunity, immunoregulation, and inflammation.[1] It contributes to tumor progression by promoting cell proliferation, angiogenesis, and invasiveness.[2][3][4][5] One of the primary signaling cascades activated by MIF is the MAPK/ERK1/2 pathway. This pathway is a crucial regulator of various cellular processes, including proliferation, differentiation, and survival.[6]

The activation of this pathway typically begins with MIF binding to its cell surface receptor complex, which includes CD74.[1][2] This interaction initiates a series of intracellular phosphorylation events, activating kinases such as Raf-1 and MEK1/2, which in turn phosphorylate and activate ERK1/2.[6] Activated ERK1/2 then translocates to the nucleus to regulate gene expression. This compound is a small molecule antagonist designed to specifically inhibit the activity of MIF.[7][8][9]

Mechanism of Action: this compound Inhibition

This compound functions as a direct antagonist of MIF. Its primary mechanism involves blocking the interaction between MIF and its cognate receptor, CD74.[7] By preventing this initial binding event, this compound effectively halts the entire downstream signaling cascade that would normally lead to the phosphorylation and activation of ERK1/2. This blockade has been shown to be highly effective, leading to a significant reduction in MIF-dependent cellular responses like proliferation and migration.[10]

References

- 1. Macrophage migration inhibitory factor - Wikipedia [en.wikipedia.org]

- 2. Involvement of macrophage migration inhibitory factor in cancer and novel therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hallmarks of Cancer Affected by the MIF Cytokine Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pleiotropic role of macrophage migration inhibitory factor in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Macrophage migration inhibitory factor modulates proliferation, cell cycle, and apoptotic activity in head and neck cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid and transient activation of the ERK MAPK signalling pathway by macrophage migration inhibitory factor (MIF) and dependence on JAB1/CSN5 and Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nia.nih.gov [nia.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The small molecule macrophage migration inhibitory factor antagonist this compound, inhibits pulmonary hypertension associated with murine SLE - PubMed [pubmed.ncbi.nlm.nih.gov]

The Macrophage Migration Inhibitory Factor (MIF) Antagonist, MIF098, Attenuates the Pro-Fibrotic TGFβ1/Smad2/Smad3 Signaling Cascade: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming growth factor-beta 1 (TGFβ1) is a pleiotropic cytokine that plays a central role in tissue repair and fibrosis. Its signaling through the canonical Smad2/Smad3 pathway is a critical driver of extracellular matrix (ECM) deposition and the differentiation of fibroblasts into myofibroblasts. Dysregulation of this pathway is a hallmark of numerous fibrotic diseases, including pulmonary arterial hypertension and systemic lupus erythematosus. Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine that has been implicated in the pathogenesis of these conditions. MIF098, a small molecule antagonist of MIF, has emerged as a potential therapeutic agent. This technical guide provides an in-depth analysis of the effect of this compound on the TGFβ1/Smad2/Smad3 signaling cascade, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological and experimental frameworks.

The TGFβ1/Smad2/Smad3 Signaling Pathway and its Interplay with MIF

The canonical TGFβ1 signaling pathway is initiated by the binding of TGFβ1 to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI). The activated TGFβRI subsequently phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. This phosphorylation event enables the R-Smads to form a complex with the common-mediator Smad (Co-Smad), Smad4. This heteromeric complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in fibrosis, such as those encoding for collagens and fibronectin.

Recent evidence suggests a crosstalk between MIF and the TGFβ1 pathway. MIF can promote the production of TGF-β1 in fibroblasts, thereby amplifying the pro-fibrotic signaling cascade.[1] this compound, by antagonizing MIF, is therefore hypothesized to indirectly suppress TGFβ1-mediated fibrotic responses.

Effect of this compound on the TGFβ1/Smad2/Smad3 Signaling Cascade

In vitro studies utilizing mouse pulmonary artery smooth muscle cells (mPASMCs) have demonstrated that this compound effectively inhibits the TGFβ1/Smad2/Smad3 signaling pathway.[2][3] This inhibition manifests as a reduction in the phosphorylation of Smad2 and Smad3, and a subsequent decrease in the expression of key fibrotic proteins.[2]

Quantitative Data Summary

The following table summarizes the observed effects of this compound on markers of the TGFβ1/Smad2/Smad3 pathway in mPASMCs.

| Parameter | Cell Line | Treatment | This compound Concentration | Incubation Time | Observed Effect | Reference |

| Smad2 Phosphorylation | mPASMCs | TGFβ1-stimulated | 0-10 µM | 48 hours | Reduced | [2] |

| Smad3 Phosphorylation | mPASMCs | TGFβ1-stimulated | 0-10 µM | 48 hours | Reduced | [2] |

| Fibronectin Expression | mPASMCs | TGFβ1-stimulated | 0-10 µM | 48 hours | Reduced | [2] |

| Collagen I Expression | mPASMCs | TGFβ1-stimulated | 0-10 µM | 48 hours | Reduced | [2] |

| Collagen II Expression | mPASMCs | TGFβ1-stimulated | 0-10 µM | 48 hours | Reduced | [2] |

In vivo studies in a mouse model of hypoxia-induced pulmonary arterial hypertension have also demonstrated the therapeutic potential of this compound.[2][3]

| Parameter | Animal Model | This compound Dosage | Administration Route | Duration | Observed Effect | Reference |

| Pulmonary Artery Fibrosis | Hypoxic male C57BL/6J mice | 40 mg/kg | Intraperitoneal injection | 4 weeks (once daily) | Reduced | [2] |

| Right Ventricle Collagen Deposition | Hypoxic male C57BL/6J mice | 40 mg/kg | Intraperitoneal injection | 4 weeks (once daily) | Reduced | [2] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the effect of this compound on the TGFβ1/Smad2/Smad3 signaling cascade.

Cell Culture and Treatment

-

Cell Line: Mouse pulmonary artery smooth muscle cells (mPASMCs).

-

Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Serum Starvation: Prior to treatment, cells are serum-starved for 18-22 hours in serum-free media to reduce basal signaling activity.[4]

-

TGFβ1 Stimulation: Cells are stimulated with recombinant human TGFβ1 (e.g., 10 ng/mL) for a specified duration (e.g., 30 minutes for phosphorylation studies, 48 hours for protein expression studies).[4]

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 0-10 µM) prior to or concurrently with TGFβ1 stimulation.[2]

Western Blot Analysis for Phosphorylated and Total Smad2/3

This protocol is a representative method synthesized from established procedures for detecting phosphorylated Smad proteins.[4][5][6]

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in 1X Cell Lysis Buffer (e.g., #9803 from Cell Signaling Technology) supplemented with protease and phosphatase inhibitors (e.g., 2.5 mM sodium pyrophosphate, 1.0 mM beta-glycerophosphate).[4]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate the lysate (e.g., 3 pulses of 15 seconds each) to ensure the release of nuclear proteins.[4]

-

Centrifuge at 12,000 rpm for 15-20 minutes at 4°C to pellet cell debris.[4]

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a detergent-compatible protein assay (e.g., Bio-Rad RC DC Protein Assay).

-

-

Sample Preparation and Electrophoresis:

-

Mix the protein lysate with SDS sample buffer and heat at 95°C for 5 minutes.

-

Load 20-30 µg of total protein per lane onto an SDS-PAGE gel.[4]

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated Smad2 (Ser465/467) and Smad3 (Ser423/425) (e.g., from Cell Signaling Technology, #8828 or Santa Cruz Biotechnology, sc-11769) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

-

Stripping and Re-probing:

-

To determine total Smad2/3 levels, the membrane can be stripped and re-probed with antibodies against total Smad2 and Smad3.

-

β-actin or GAPDH should be used as a loading control.

-

Visualizations

Signaling Pathway Diagram

Caption: TGFβ1/Smad2/Smad3 signaling cascade and the inhibitory effect of this compound.

Experimental Workflow Diagram

Caption: Workflow for assessing this compound's effect on TGFβ1-induced signaling.

Conclusion

This compound demonstrates clear inhibitory effects on the pro-fibrotic TGFβ1/Smad2/Smad3 signaling cascade in pulmonary artery smooth muscle cells. By reducing the phosphorylation of Smad2 and Smad3, this compound leads to a downstream decrease in the expression of key extracellular matrix proteins, including fibronectin and collagens. These findings, supported by both in vitro and in vivo data, highlight the therapeutic potential of this compound in treating diseases characterized by excessive fibrosis. Further research is warranted to elucidate the precise molecular mechanisms of interaction between the MIF and TGFβ1 pathways and to explore the full clinical utility of this compound in a broader range of fibrotic conditions.

References

- 1. Macrophage migration inhibitory factor regulates joint capsule fibrosis by promoting TGF-β1 production in fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The small molecule macrophage migration inhibitory factor antagonist this compound, inhibits pulmonary hypertension associated with murine SLE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Phospho-SMAD2/SMAD3 (Ser465, Ser467, Ser423, Ser425) Polyclonal Antibody (PA5-110155) [thermofisher.com]

The Discovery and Development of MIF098: A Potent Inhibitor of Macrophage Migration Inhibitory Factor

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine implicated in a wide range of inflammatory and autoimmune diseases, as well as cancer. Its role in modulating critical immune responses has made it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of MIF098, a potent small-molecule inhibitor of MIF. This document is intended for researchers, scientists, and drug development professionals interested in the biology of MIF and the development of novel anti-inflammatory therapeutics.

Discovery and Structure-Based Design of this compound

This compound, with the chemical structure 3-(3-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one, was identified through a rational, structure-based molecular design program aimed at inhibiting the interaction between MIF and its primary cell-surface receptor, CD74.[1] This approach leveraged the known crystal structure of MIF to computationally screen and design molecules with high affinity and specificity for the MIF tautomerase active site, which is crucial for its biological activity.[1][2][3] The design of this compound also drew insights from the observation that natural compounds like dietary isothiocyanates can covalently bind to the same domain of MIF, leading to its inactivation.[1]

Quantitative Analysis of this compound Activity

This compound has demonstrated potent inhibitory activity in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data gathered from preclinical studies.

| Parameter | Value | Assay | Reference |

| IC50 | ~0.010 µM | MIF Tautomerase Assay | [4] |

| Binding Affinity (Kd) | Reduces MIF-CD74 Kd by 5.1-fold (from 6.5 x 10⁻⁹ M to 3.3 x 10⁻⁸ M) | In vitro binding assay | [1] |

| ERK1/2 Phosphorylation Inhibition | 200-fold more potent than ISO-1 | Cell-based signal transduction assay | [1] |

| Table 1: In Vitro Activity of this compound |

| Preclinical Model | Dosing Regimen | Key Findings | Reference |

| Collagen-Induced Arthritis (Mouse) | 20 mg/kg ip bid; 40 mg/kg bid or 80 mg/kg qd | Equipotent to prednisolone (3 mg/kg qd). Well-tolerated over 20 days. | [1] |

| Hypoxia-Induced Pulmonary Hypertension (Mouse) | 40 mg/kg intraperitoneal injection, once a day for 4 weeks | Attenuated the process of hypoxia-induced pulmonary arterial hypertension. Reduced right ventricular systolic pressure (RVSP), medial wall thickness, muscularization, and collagen deposition. | [5][6] |

| Broncho-pulmonary Dysplasia and Hyperoxic Lung Injury (Mouse) | Not specified | Recapitulates Mif-gene deficiency. | [1] |

| Table 2: In Vivo Efficacy of this compound |

Signaling Pathways and Mechanism of Action

MIF exerts its biological functions primarily through its cell surface receptor CD74. The binding of MIF to CD74 initiates a cascade of downstream signaling events that are central to the inflammatory response. This compound acts as an antagonist, blocking the MIF-CD74 interaction and thereby inhibiting these signaling pathways.

Figure 1: MIF Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of this compound are provided below.

MIF Tautomerase Activity Assay

This assay measures the enzymatic activity of MIF, which catalyzes the tautomerization of non-physiological substrates like L-dopachrome methyl ester.

Materials:

-

Recombinant human or murine MIF

-

L-dopachrome methyl ester (substrate)

-

Assay Buffer (e.g., 50 mM Bis-Tris buffer, pH 6.2)

-

96-well microtiter plates

-

Spectrophotometer capable of reading absorbance at 475 nm

Procedure:

-

Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.

-

Add a fixed concentration of recombinant MIF (e.g., 100 nM) to each well of a 96-well plate.

-

Add the diluted test compound to the wells containing MIF and incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the L-dopachrome methyl ester substrate to each well.

-

Immediately monitor the decrease in absorbance at 475 nm over time using a spectrophotometer in kinetic mode.

-

The rate of the reaction is proportional to the MIF tautomerase activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

MIF-CD74 Binding Assay

This assay quantifies the ability of a test compound to disrupt the interaction between MIF and its receptor, CD74.

Materials:

-

Recombinant human MIF

-

Recombinant soluble CD74 (sCD74)

-

ELISA plates

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Biotinylated anti-MIF antibody

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Coat the wells of an ELISA plate with recombinant sCD74 overnight at 4°C.

-

Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

-

In a separate plate, pre-incubate a fixed concentration of recombinant MIF with serial dilutions of the test compound (this compound) for 1 hour at room temperature.

-

Transfer the MIF/compound mixtures to the sCD74-coated plate and incubate for 2 hours at room temperature.

-

Wash the plate to remove unbound MIF.

-

Add a biotinylated anti-MIF antibody and incubate for 1 hour at room temperature.

-

Wash the plate and add streptavidin-HRP conjugate, incubating for 30 minutes.

-

Wash the plate and add TMB substrate.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

The signal is proportional to the amount of MIF bound to CD74. Calculate the percent inhibition and determine the IC50 or Kd value.

ERK1/2 Phosphorylation Western Blot

This assay assesses the effect of this compound on MIF-induced downstream signaling by measuring the phosphorylation of ERK1/2.

Materials:

-

Cell line expressing CD74 (e.g., human synovial fibroblasts, THP-1 monocytes)

-

Cell culture medium and supplements

-

Recombinant human MIF

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Seed cells in culture plates and grow to 70-80% confluency.

-

Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with a fixed concentration of recombinant MIF for a short period (e.g., 10-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the antibody against t-ERK1/2 to ensure equal protein loading.

-

Quantify the band intensities and express the results as the ratio of p-ERK1/2 to t-ERK1/2.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the key workflows in the discovery and characterization of this compound.

Figure 2: Discovery workflow for this compound.

Figure 3: Experimental workflow for the collagen-induced arthritis model.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for MIF-driven diseases. Its discovery through a rational, structure-based design process has yielded a potent and specific inhibitor of the MIF-CD74 interaction. The comprehensive preclinical data, including robust in vitro activity and in vivo efficacy in models of arthritis and pulmonary hypertension, underscore the therapeutic potential of this compound. This technical guide provides a foundational resource for researchers and drug developers working to further explore the therapeutic applications of MIF inhibition and advance novel treatments for inflammatory and autoimmune disorders.

References

- 1. nia.nih.gov [nia.nih.gov]

- 2. Identification of a novel and high affinity MIF inhibitor via structure-based pharmacophore modelling, molecular docking, molecular dynamics simulations, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based drug design for improved MIF inhibitors | Baxter Laboratory [baxterlab.yale.edu]

- 4. pnas.org [pnas.org]

- 5. The small molecule macrophage migration inhibitory factor antagonist this compound, inhibits pulmonary hypertension associated with murine SLE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to MIF098: A Potent Antagonist of Macrophage Migration Inhibitory Factor

Introduction

MIF098 is a potent and specific small-molecule antagonist of Macrophage Migration Inhibitory Factor (MIF), a pleiotropic cytokine implicated in a wide range of inflammatory diseases, autoimmune disorders, and cancer.[1][2] Identified through structure-based molecular design, this compound functions by inhibiting the interaction between MIF and its primary cell-surface receptor, CD74.[3] Its oral bioavailability and tolerability in preclinical models have positioned it as a significant tool for researchers and a promising candidate for therapeutic development.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activities of this compound, supplemented with detailed experimental protocols and pathway diagrams.

Chemical Structure and Physicochemical Properties

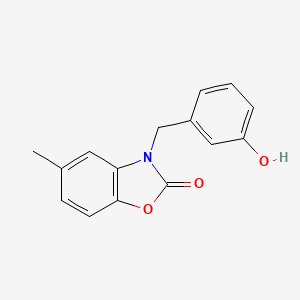

This compound, with the chemical name 3-(3-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one, is a substituted benzoxazol-2-one.[3][4] Its core structure was designed to specifically interact with the binding site of MIF.

| Property | Value | Reference |

| Chemical Name | 3-((3-Hydroxyphenyl)methyl)-5-methyl-1,3-benzoxazolidin-2(3H)-one | [5] |

| CAS Number | 1208448-95-6 | [5][6][7] |

| Molecular Formula | C₁₅H₁₃NO₃ | [5][7] |

| Molecular Weight | 255.27 g/mol | [5][7] |

| Appearance | Powder | [7] |

| Purity | >98% | [7] |

| Storage | -20°C (Powder, 2 years); 4°C (in solvent, 2 weeks) | [7] |

Mechanism of Action

This compound exerts its biological effects by acting as a direct antagonist to the MIF protein. The MIF cytokine is a trimer that interacts with the CD74 receptor on the cell surface.[8][9] This interaction initiates a signaling cascade that is crucial for various pro-inflammatory and cell growth responses.

This compound was specifically designed to block the MIF-CD74 interaction.[3][5] By binding to MIF, this compound prevents the recruitment of the co-receptor CD44, which is a necessary step for downstream signal transduction.[8][10] The primary signaling pathway inhibited by this action is the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway.[11] this compound has been shown to be highly effective in attenuating MIF-dependent ERK1/2 phosphorylation.[3][4][10]

Furthermore, this compound has demonstrated selectivity for MIF-1 over MIF-2 (also known as D-dopachrome tautomerase), a related cytokine, showing a 1250-fold greater inhibition of MIF-1 in tautomerase assays.[10]

Caption: this compound inhibits the MIF/CD74 signaling cascade.

Beyond the ERK pathway, this compound also modulates other critical cellular processes. It has been shown to reduce collagen synthesis by inhibiting the TGFβ1/Smad2/3 pathway and to suppress the NLRP3 inflammasome, which leads to decreased production of the inflammatory cytokine IL-1β.[5][6][11]

Pharmacological Properties and Biological Activity

This compound has demonstrated significant activity in both in vitro and in vivo settings, highlighting its potential as a therapeutic agent.

In Vitro Activity

The inhibitory potency of this compound has been quantified in various biochemical and cell-based assays.

| Parameter | Value | Assay/System | Reference |

| IC₅₀ | ~10 nM | MIF Tautomerase Assay | [4] |

| Binding Affinity (Kᴅ) | Reduces Kᴅ by 5.1-fold (from 6.5 nM to 33 nM) | MIF binding to its receptor | [3] |

| ERK1/2 Phosphorylation | 200-fold greater reduction compared to ISO-1 | Cell-based signal transduction assay | [3] |

| Selectivity | 1250-fold greater inhibition of MIF-1 vs. MIF-2 | HPP Tautomerization Assay | [10] |

In Vivo Efficacy

Preclinical studies in mouse models have confirmed the biological activity and therapeutic potential of this compound. The compound is orally bioavailable and well-tolerated.[3]

| Disease Model | Dosing Regimen | Key Findings | Reference |

| Collagen-Induced Arthritis | 20 mg/kg IP BID; 40 mg/kg BID; 80 mg/kg QD | Equipotent to prednisolone (3 mg/kg QD); well-tolerated. | [3] |

| Hypoxia-Induced Pulmonary Hypertension | 40 mg/kg IP QD for 4 weeks | Decreased Right Ventricular Systolic Pressure (RVSP); inhibited pulmonary artery hyperproliferation, muscularization, and collagen deposition. | [6][11] |

| Bronchopulmonary Dysplasia & Hyperoxic Lung Injury | Not specified | Recapitulates Mif-gene deficiency. | [3] |

| Ethanol-Induced Liver Injury (Gao-Binge model) | Not specified | Delayed the binge-associated Unfolded Protein Response (UPR). | [12] |

Key Experimental Methodologies

Detailed protocols are essential for the replication and validation of scientific findings. Below are summaries of key experimental methods used to characterize this compound.

Cell-Based ERK1/2 Phosphorylation Assay

This assay quantifies the ability of this compound to inhibit MIF-induced signaling.

-

Cell Culture: Primary human fibroblasts or other CD74-expressing cells are cultured to sub-confluence in appropriate media.

-

Starvation: Cells are serum-starved for several hours to reduce basal levels of phosphorylated ERK.

-

Inhibitor Pre-treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).

-

Stimulation: Recombinant human MIF-1 is added to the culture medium to stimulate the cells for a short period (e.g., 10-15 minutes).

-

Lysis: Cells are washed with cold PBS and lysed with a buffer containing protease and phosphatase inhibitors.

-

Quantification: Cell lysates are analyzed by Western blot using antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2. Band intensities are quantified using densitometry to determine the ratio of p-ERK to total ERK.

In Vivo Murine Model of Pulmonary Hypertension

This protocol assesses the therapeutic efficacy of this compound in a disease model.

-

Animal Model: C57BL/6J mice are used.

-

Disease Induction: Mice are placed in a hypoxic chamber (e.g., 10% O₂) for a period of 4 weeks to induce pulmonary arterial hypertension (PAH).

-

Treatment: A treatment group receives daily intraperitoneal injections of this compound (e.g., 40 mg/kg). A control group receives vehicle injections.

-

Hemodynamic Measurement: At the end of the treatment period, mice are anesthetized, and Right Ventricular Systolic Pressure (RVSP) is measured via right heart catheterization as an indicator of PAH severity.

-

Histopathological Analysis: Lungs and hearts are harvested and fixed. Tissue sections are stained (e.g., with Hematoxylin & Eosin, Masson's Trichrome) to assess pulmonary artery muscularization, medial wall thickness, and collagen deposition (fibrosis).

Caption: Workflow for the in vivo murine model of PAH.

This compound is a well-characterized, potent, and selective antagonist of the MIF-CD74 signaling axis. Its ability to modulate key inflammatory and proliferative pathways, combined with favorable in vivo pharmacokinetics, makes it an invaluable research tool for dissecting the role of MIF in health and disease. The robust preclinical data available for this compound underscore its potential for further development as a therapeutic agent for a variety of conditions, including autoimmune diseases and pulmonary hypertension.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. nia.nih.gov [nia.nih.gov]

- 4. Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound|1208448-95-6|COA [dcchemicals.com]

- 8. Macrophage migration inhibitory factor - Wikipedia [en.wikipedia.org]

- 9. Crystal structure of macrophage migration inhibitory factor (MIF), a glucocorticoid-induced regulator of cytokine production, reveals a unique architecture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The small molecule macrophage migration inhibitory factor antagonist this compound, inhibits pulmonary hypertension associated with murine SLE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Role of Macrophage Migration Inhibitory Factor in Upstream Control of the Unfolded Protein Response after Ethanol Feeding in Mice - PMC [pmc.ncbi.nlm.nih.gov]

MIF098: A Novel Antagonist of Macrophage Migration Inhibatory Factor (MIF) for Immunoinflammatory Disease Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a pivotal role in the pathogenesis of a wide range of immunoinflammatory diseases, including rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and pulmonary arterial hypertension (PAH). Its broad pro-inflammatory functions and its upstream position in the inflammatory cascade make it a compelling therapeutic target. This technical guide provides an in-depth overview of MIF098, a novel, orally bioavailable small molecule antagonist of MIF, for researchers and drug development professionals exploring new therapeutic avenues in immunoinflammatory disorders.

This compound: Mechanism of Action and In Vitro Activity

This compound, with the chemical name 3-(3-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one, was identified through a rational, structure-based design program to specifically inhibit the interaction between MIF and its primary cell-surface receptor, CD74. By blocking this interaction, this compound effectively antagonizes the downstream signaling pathways activated by MIF, thereby mitigating its pro-inflammatory effects.

Quantitative In Vitro Data

The following table summarizes the key quantitative data on the in vitro activity of this compound.

| Parameter | Value | Assay | Reference |

| IC50 | ~0.010 µM | MIF tautomerase assay | [1] |

| Receptor Binding | Reduces KD for MIF binding to its receptor by 5.1-fold (from KD = 6.5 x 10-9 to 3.3 x 10-8 M) | Not specified | [2] |

| ERK1/2 Phosphorylation | 200-fold more potent in reducing ERK1/2 phosphorylation compared to the inhibitor ISO-1 | Cell-based signal transduction assay | [2] |

Preclinical Efficacy of this compound in Immunoinflammatory Disease Models

This compound has demonstrated significant therapeutic potential in various preclinical models of immunoinflammatory diseases. Its efficacy has been evaluated in models of rheumatoid arthritis and pulmonary hypertension, showcasing its potential as a broad-spectrum anti-inflammatory agent.

Collagen-Induced Arthritis (CIA) in Mice

This compound has been shown to be effective in the collagen-induced arthritis (CIA) mouse model, a well-established model for rheumatoid arthritis. It demonstrated efficacy in both prophylactic (before disease induction) and therapeutic (after disease onset) treatment protocols.

| Animal Model | Dosing Regimen | Outcome | Reference |

| DBA1/J mice with CIA | 20 mg/kg ip bid | Equipotent with prednisolone (dosed at 3 mg/kg qd) and well-tolerated over a 20-day course of daily therapy. | [2] |

| DBA1/J mice with CIA | 40 mg/kg bid or 80 mg/kg qd | A small but significant measure of improved efficacy was observed. | [2] |

| DBA1/J mice with CIA | Parenteral (ip) vs. Oral (gavage) | Equivalent therapeutic efficacy was observed. | [2] |

Hypoxia-Induced Pulmonary Arterial Hypertension (PAH) in Mice

In a mouse model of hypoxia-induced pulmonary arterial hypertension, a severe complication of diseases like SLE, this compound demonstrated protective effects.

| Animal Model | Dosing Regimen | Outcome | Reference |

| C57BL/6J mice with hypoxia-induced PAH | 40 mg/kg ip, once a day for 4 weeks | Attenuated the process of hypoxia-induced PAH, reduced right ventricular systolic pressure (RVSP), percentage medial wall thickness, muscularization, and right ventricle collagen deposition. | [3][4] |

Signaling Pathways Modulated by this compound

MIF exerts its pro-inflammatory effects through the activation of several intracellular signaling pathways. This compound has been shown to effectively inhibit key pathways implicated in the pathogenesis of immunoinflammatory diseases.

MAPK/ERK1/2 Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK)1/2 pathway is a critical signaling cascade involved in cell proliferation, differentiation, and inflammation. MIF is a known activator of this pathway. This compound has been demonstrated to be a potent inhibitor of MIF-dependent ERK1/2 phosphorylation.

Caption: this compound inhibits the MIF-induced MAPK/ERK signaling pathway.

TGF-β1/Smad2/3 Signaling Pathway

The Transforming Growth Factor-beta 1 (TGF-β1)/Smad2/3 signaling pathway is involved in fibrosis and tissue remodeling, processes that are dysregulated in many chronic inflammatory diseases. This compound has been shown to reduce collagen synthesis by inhibiting this pathway.

Caption: this compound inhibits the TGF-β1/Smad2/3 signaling pathway.

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice

This is a generalized protocol for the induction of CIA in mice, a common model to test the efficacy of anti-arthritic compounds like this compound.

-

Animals: DBA/1J mice (male, 8-10 weeks old) are typically used as they are highly susceptible to CIA.

-

Immunization (Day 0):

-

Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Complete Freund's Adjuvant (CFA).

-

Administer 100 µL of the emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare an emulsion of bovine type II collagen (100 µg per mouse) in Incomplete Freund's Adjuvant (IFA).

-

Administer 100 µL of the emulsion intradermally at a site different from the primary immunization.

-

-

Disease Assessment:

-

Monitor mice daily for the onset and severity of arthritis, typically starting from day 21.

-

Clinical scoring is performed based on the swelling and redness of the paws, with a scale of 0-4 for each paw (total score 0-16).

-

-

This compound Treatment:

-

Prophylactic: Administer this compound (e.g., 20-80 mg/kg, ip or oral gavage) daily, starting from the day of primary immunization or a few days before the expected onset of disease.

-

Therapeutic: Administer this compound daily, starting after the mice have developed clinical signs of arthritis (e.g., a clinical score of ≥2).

-

Western Blot for ERK1/2 Phosphorylation

This protocol outlines the general steps to assess the effect of this compound on MIF-induced ERK1/2 phosphorylation in a cell line such as fibroblast-like synoviocytes (FLS).

-

Cell Culture and Starvation:

-

Culture FLS in appropriate media until they reach 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal levels of ERK1/2 phosphorylation.

-

-

Treatment:

-

Pre-treat the cells with this compound at various concentrations for 1-2 hours.

-

Stimulate the cells with recombinant MIF (e.g., 100 ng/mL) for 15-30 minutes. Include a non-stimulated control and a MIF-stimulated control without this compound.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

-

-

Densitometry Analysis:

-

Quantify the band intensities for p-ERK1/2 and total ERK1/2.

-

Normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the relative level of phosphorylation.

-

Western Blot for Smad2/3 Phosphorylation

This protocol describes the general procedure to evaluate the inhibitory effect of this compound on TGF-β1-induced Smad2/3 phosphorylation.

-

Cell Culture and Starvation:

-

Culture relevant cells (e.g., fibroblasts) to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

-

Treatment:

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes. Include appropriate controls.

-

-

Cell Lysis and Protein Quantification:

-

Follow the same procedure as described for the ERK1/2 Western blot.

-

-

SDS-PAGE and Western Blotting:

-

Perform SDS-PAGE and protein transfer as described above.

-

Block the membrane and incubate with a primary antibody against phospho-Smad2/3 (p-Smad2/3) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using ECL.

-

Strip the membrane and re-probe with an antibody for total Smad2/3 as a loading control.

-

-

Densitometry Analysis:

-

Quantify and normalize the p-Smad2/3 signal to the total Smad2/3 signal.

-

Conclusion

This compound is a promising small molecule inhibitor of MIF with demonstrated in vitro potency and in vivo efficacy in preclinical models of immunoinflammatory diseases. Its ability to modulate key inflammatory signaling pathways, including the MAPK/ERK1/2 and TGF-β1/Smad2/3 pathways, underscores its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on this compound, offering valuable information for researchers and drug development professionals working to advance novel treatments for a range of debilitating inflammatory conditions. Further research is warranted to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical applications.

References

- 1. Macrophage migration inhibitory factor regulates U1-snRNP immune complex mediated activation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nia.nih.gov [nia.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The small molecule macrophage migration inhibitory factor antagonist this compound, inhibits pulmonary hypertension associated with murine SLE - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of MIF098 in Autoimmune Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine that plays a pivotal role in the pathogenesis of numerous inflammatory and autoimmune diseases. Its strategic upstream position in the inflammatory cascade makes it a compelling therapeutic target. MIF098, a potent small-molecule antagonist of MIF, has emerged as a promising candidate for the treatment of autoimmune disorders. This technical guide provides an in-depth overview of the therapeutic potential of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity.

Introduction to MIF and its Role in Autoimmunity

Macrophage Migration Inhibitory Factor (MIF) is a key regulator of both innate and adaptive immunity. It is implicated in the pathophysiology of a range of autoimmune diseases, including rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and multiple sclerosis. MIF exerts its pro-inflammatory effects by binding to its cell surface receptor, CD74, which then forms a complex with CD44 to initiate downstream signaling cascades. This signaling promotes cell proliferation, migration, and the production of other pro-inflammatory mediators. Given its central role in inflammation, inhibition of MIF signaling presents a promising therapeutic strategy for autoimmune diseases.

This compound: A Potent MIF Antagonist

This compound is a small molecule antagonist of MIF that has demonstrated significant therapeutic potential in preclinical models of autoimmune disease. It functions by blocking the interaction between MIF and its receptor CD74, thereby inhibiting downstream pro-inflammatory signaling.

Mechanism of Action

This compound is a noncovalent inhibitor of MIF's biological activity. It has been shown to effectively block MIF-dependent signaling pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2, a key downstream effector of MIF signaling. Furthermore, in the context of fibrosis, a common pathology in many autoimmune diseases, this compound has been shown to reduce collagen synthesis by inhibiting the TGFβ1/Smad2/3 pathway.

Quantitative Data on this compound Activity

The potency and efficacy of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound and related MIF inhibitors.

| Parameter | This compound | ISO-1 (Reference Inhibitor) | Source |

| IC50 (MIF Tautomerase Assay) | ~0.010 µM | - | |

| Kd (MIF-CD74 Binding) | 3.3 x 10⁻⁸ M | - | |

| Reduction in ERK1/2 Phosphorylation | 200-fold greater than ISO-1 | - |

Table 1: In Vitro Activity of this compound

| Animal Model | Disease | This compound Dosage | Key Findings | Source |

| C57BL/6J Mice (Hypoxia-induced) | Pulmonary Arterial Hypertension (PAH) associated with SLE | 40 mg/kg, i.p., daily for 4 weeks | Reduced right ventricular systolic pressure, medial wall thickness, and collagen deposition. | |

| DBA1/J Mice (Collagen-Induced) | Rheumatoid Arthritis | 20 mg/kg, i.p., twice daily or 40 mg/kg, i.p., twice daily or 80 mg/kg, i.p., daily | Showed equipotency with prednisolone (3 mg/kg daily). Higher doses showed improved efficacy. |

Table 2: In Vivo Efficacy of this compound in Autoimmune Disease Models

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound.

In Vitro Assays

This assay measures the ability of an inhibitor to block the tautomerase activity of MIF.

-

Reagents:

-

Recombinant human or mouse MIF

-

This compound or other test compounds

-

Substrate: L-dopachrome methyl ester or 4-hydroxyphenylpyruvic acid (HPP)

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.5)

-

-

Procedure:

-

Pre-incubate MIF with varying concentrations of this compound in the assay buffer in a 96-well plate.

-

Initiate the reaction by adding the substrate.

-

Monitor the change in absorbance over time at a specific wavelength (e.g., 475 nm for L-dopachrome methyl ester).

-

Calculate the initial reaction rates and determine the IC50 value for the inhibitor.

-

This assay directly measures the binding affinity of this compound to MIF.

-

Reagents:

-

Recombinant MIF

-

Fluorescently labeled MIF tracer

-

This compound or other test compounds

-

Assay Buffer (e.g., PBS with 0.01% Tween-20)

-

-

Procedure:

-

In a 384-well black plate, add the fluorescent tracer and MIF.

-

Add serial dilutions of this compound.

-

Incubate at room temperature to reach binding equilibrium.

-

Measure fluorescence polarization using a plate reader with appropriate filters.

-

Calculate the dissociation constant (Kd) from the competition binding curve.

-

This assay determines the effect of this compound on MIF-induced cell signaling.

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., human synovial fibroblasts) to sub-confluency.

-

Starve the cells in serum-free media.

-

Pre-treat cells with this compound for a specified time.

-

Stimulate cells with recombinant MIF.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate with primary antibodies against phospho-ERK1/2 and total ERK1/2.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities to determine the ratio of phosphorylated to total ERK1/2.

-

In Vivo Models

This is a widely used model for rheumatoid arthritis.

-

Animals: DBA/1J mice (male, 8-10 weeks old).

-

Induction of Arthritis:

-

Day 0: Immunize mice intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

-

Day 21: Boost the mice with an intradermal injection of an emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA).

-

-

Treatment:

-

Administer this compound or vehicle control (e.g., intraperitoneally) daily, starting from a specified day post-immunization (prophylactic or therapeutic regimen).

-

-

Assessment of Arthritis:

-

Monitor the mice regularly for the onset and severity of arthritis using a clinical scoring system (e.g., 0-4 scale for each paw).

-

Measure paw thickness using a caliper.

-

At the end of the study, collect paws for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.

Caption: this compound inhibits the MIF-CD74 signaling pathway.

Caption: this compound indirectly inhibits the TGF-β/Smad signaling pathway.

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Conclusion

This compound is a potent and promising small-molecule inhibitor of MIF with significant therapeutic potential for the treatment of autoimmune diseases. Its ability to block the pro-inflammatory MIF-CD74 signaling pathway and inhibit fibrosis-related pathways underscores its multifaceted mechanism of action. The preclinical data generated from in vitro and in vivo studies provide a strong rationale for its further development as a novel therapeutic agent for autoimmune disorders. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and characterize the therapeutic utility of this compound and other MIF inhibitors.

understanding the pleiotropic effects of MIF inhibition by MIF098

An In-Depth Technical Guide to the Pleiotropic Effects of MIF Inhibition by MIF098

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine implicated in a wide array of inflammatory diseases, autoimmune disorders, and cancers. Its broad range of biological activities makes it a compelling therapeutic target. This compound is a potent, orally bioavailable small-molecule antagonist designed to specifically inhibit MIF's activity by blocking its interaction with the primary cell surface receptor, CD74. This technical guide provides a comprehensive overview of the multifaceted effects of this compound, consolidating key quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways involved. The document synthesizes findings from preclinical studies, highlighting this compound's impact on cell proliferation, fibrosis, innate immune responses, and cellular stress pathways, thereby offering a foundational resource for researchers engaged in MIF-targeted drug discovery and development.

Introduction to Macrophage Migration Inhibitory Factor (MIF)

Macrophage Migration Inhibitory Factor (MIF) is a highly conserved and widely expressed protein that functions as a pivotal regulator of both innate and adaptive immunity.[1] Initially identified as a T-cell-derived lymphokine, MIF is now recognized as a pleiotropic cytokine with pro-inflammatory, immunoregulatory, and growth-modulating functions.[1] It is released from pre-formed cytoplasmic pools in various cell types in response to stimuli such as microbial products, hypoxia, and inflammatory signals.[1]

MIF exerts its effects by binding to the cell surface receptor CD74, which then recruits co-receptors like CD44 to initiate downstream signaling.[1] This activation triggers multiple pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK), PI3K-Akt, and NF-κB pathways, which collectively promote cell proliferation, survival, and inflammation.[1] Given its central role in driving pathological processes, the development of specific MIF inhibitors has become a significant area of therapeutic research.

This compound: A Specific Small-Molecule Inhibitor of MIF

This compound, with the chemical structure 3-(3-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one, is a potent and specific antagonist of MIF.[1] It was identified through a rational, structure-based design program to selectively block the interaction between MIF and its cognate receptor, CD74.[1] This inhibition prevents the initiation of downstream signaling cascades responsible for MIF's pro-inflammatory and growth-promoting activities. This compound has demonstrated superior potency and favorable pharmacokinetic profiles in preclinical rodent models, making it a valuable tool for investigating the therapeutic potential of MIF inhibition.[1]

Pleiotropic Effects of MIF Inhibition by this compound

This compound's targeted inhibition of the MIF-CD74 axis results in a diverse range of biological effects across different pathological models. These pleiotropic effects underscore the central role of MIF in various disease processes.

Anti-Proliferative and Anti-Fibrotic Effects in Pulmonary Hypertension

In models of pulmonary arterial hypertension (PAH), this compound demonstrates significant therapeutic potential by targeting the underlying cellular processes of vascular remodeling.

-

Inhibition of Cellular Proliferation and Migration: In vitro studies using mouse pulmonary artery smooth muscle cells (mPASMCs) show that this compound inhibits cell proliferation and migration in a concentration-dependent manner (0-10 μM).[2] This effect is mediated by the downregulation of the MAPK/ERK1/2 signaling pathway and the modulation of cell cycle-related proteins.[2][3] Specifically, this compound treatment leads to decreased expression of pro-proliferative proteins like cyclin D1, CDK4, and CDK6, and increased expression of cell-cycle arrest proteins such as p53 and p21.[2]

-

Reduction of Fibrosis: this compound effectively reduces collagen synthesis and pulmonary artery fibrosis by inhibiting the TGFβ1/Smad2/3 signaling pathway.[2][3] This leads to decreased expression of fibronectin and collagens I and II.[2]

-

Amelioration of Hypoxia-Induced PAH: In an in vivo mouse model, daily administration of this compound (40 mg/kg, i.p.) for four weeks significantly attenuates the development of hypoxia-induced pulmonary hypertension.[2][3] This is evidenced by reduced right ventricular systolic pressure (RVSP), decreased pulmonary artery wall thickness and muscularization, and reduced collagen deposition in the right ventricle and pulmonary arteries.[2][3]

Modulation of the NLRP3 Inflammasome and Innate Immunity

MIF plays a critical upstream role in activating the NLRP3 inflammasome, a key component of the innate immune system responsible for producing pro-inflammatory cytokines like IL-1β. This compound has been shown to effectively suppress this activation. In experimental models using human monocytes stimulated with U1-snRNP immune complexes (a trigger found in systemic lupus erythematosus), this compound significantly decreased the production of IL-1β. This suppression is achieved by inhibiting the upregulation of NLRP3 protein expression, which is a rate-limiting step in the activation of the inflammasome complex. These findings highlight a crucial anti-inflammatory mechanism of this compound, positioning it as a potential therapeutic for inflammasome-driven diseases.

Regulation of the Unfolded Protein Response (UPR) in Hepatocellular Stress